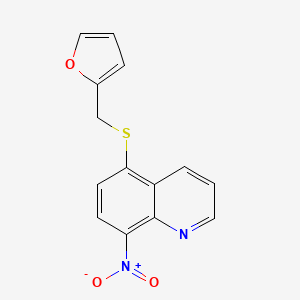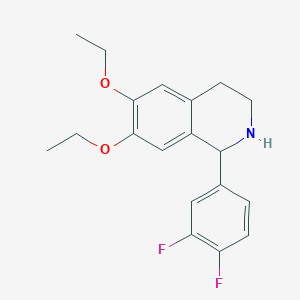![molecular formula C16H12N2O5S B11508799 3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole](/img/structure/B11508799.png)
3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a dioxolane ring, a nitro group, and a phenylsulfanyl group attached to the isoxazole core. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Core: The isoxazole core can be synthesized through a cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the isoxazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting the appropriate diol with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dioxolane derivatives
Wissenschaftliche Forschungsanwendungen
3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by interacting with specific proteins or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1,3-Dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole: Similar structure but with an additional nitro group.
2-(1,3-Dioxolan-2-yl)furan: Contains a dioxolane ring but with a furan core instead of an isoxazole core.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Contains two dioxolane rings and a diazene oxide group
Uniqueness
3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole is unique due to the combination of its structural features, including the dioxolane ring, nitro group, and phenylsulfanyl group. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C16H12N2O5S |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)-6-nitro-4-phenylsulfanyl-1,2-benzoxazole |
InChI |
InChI=1S/C16H12N2O5S/c19-18(20)10-8-12-14(15(17-23-12)16-21-6-7-22-16)13(9-10)24-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7H2 |
InChI-Schlüssel |
OKWIPEZQHPJKBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)C2=NOC3=C2C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide](/img/structure/B11508724.png)
![4-(9-ethyl-9H-carbazol-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11508730.png)


![N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11508749.png)
![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B11508754.png)

![(4E)-2-(4-fluorophenyl)-4-{[(2-hydroxyethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11508770.png)

![anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione](/img/structure/B11508787.png)
![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11508789.png)
![12-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11508802.png)
![1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]ethanone](/img/structure/B11508803.png)
